6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the furopyrimidine-dione class, characterized by a fused furan-pyrimidine core substituted with a benzylamino group at position 6, methyl groups at positions 1 and 3, and a 4-methylphenyl moiety at position 3. Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)furo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-9-11-16(12-10-14)17-18-20(26)24(2)22(27)25(3)21(18)28-19(17)23-13-15-7-5-4-6-8-15/h4-12,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGVNATBDIDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differentiating features:
Physicochemical Properties
- Molecular Weight and Stability : The target compound (MW: ~440 g/mol) is heavier than simpler pyrimidine-diones (e.g., 412.44 g/mol for compound 6D ), likely due to its fused furan and bulky 4-methylphenyl group. Its stability under physiological conditions remains unstudied, but analogues with sulfur or thiazole substituents show enhanced thermal stability .
- Hydrogen Bonding: The benzylamino group at C6 may facilitate intermolecular hydrogen bonding, similar to the NH2 group in 1-amino-5-(4-methylbenzoyl)pyrimidin-2-one .
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